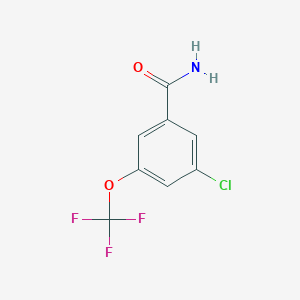

3-Chloro-5-(trifluoromethoxy)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDDYHINQOQMQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 3 Chloro 5 Trifluoromethoxy Benzamide

Established Synthetic Pathways for Substituted Benzamides

The formation of the benzamide (B126) functional group is a cornerstone of the synthesis of 3-chloro-5-(trifluoromethoxy)benzamide. This is typically achieved through standard amide bond formation strategies, often preceded by the synthesis of a suitably substituted aromatic core.

Amide Bond Formation Strategies

A prevalent and efficient method for the synthesis of primary benzamides is the conversion of a carboxylic acid to a more reactive acyl chloride, followed by amination. This two-step process is a common strategy in organic synthesis. The carboxylic acid is typically activated by treatment with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acyl chloride. This intermediate is then reacted with an ammonia (B1221849) source, such as aqueous or gaseous ammonia, to yield the primary amide. nih.gov

Alternatively, direct amidation of the carboxylic acid can be achieved using various coupling reagents. These reagents activate the carboxylic acid in situ, allowing for direct reaction with an amine. This approach can sometimes offer milder reaction conditions.

Another significant pathway to benzamides is through the partial hydrolysis of a benzonitrile. This transformation can be accomplished under either acidic or basic conditions, with careful control of reaction parameters to favor the formation of the amide over the complete hydrolysis to the carboxylic acid.

Introduction of Halogen and Trifluoromethoxy Moieties

The strategic placement of the chloro and trifluoromethoxy groups on the benzene (B151609) ring is critical and is typically addressed during the synthesis of the precursors. The trifluoromethoxy group, in particular, can significantly influence the electronic properties and lipophilicity of the molecule.

The introduction of a trifluoromethoxy group onto an aromatic ring can be challenging due to the instability of the trifluoromethoxide anion. However, various methods have been developed to achieve this transformation. One common approach involves the trifluoromethoxylation of a phenol (B47542) precursor.

Chlorination of the aromatic ring is generally accomplished through electrophilic aromatic substitution reactions. The choice of chlorinating agent and reaction conditions depends on the nature of the other substituents present on the ring to ensure the desired regioselectivity.

Synthesis of Key Intermediates for this compound

The synthesis of this compound is highly dependent on the availability of key substituted benzene intermediates. The two primary precursors are 3-chloro-5-(trifluoromethoxy)benzoic acid and 3-chloro-5-(trifluoromethoxy)benzonitrile (B2739945).

Preparation of 3-Chloro-5-(trifluoromethoxy)benzoic Acid Derivatives

The synthesis of 3-chloro-5-(trifluoromethoxy)benzoic acid is a key step, as this compound can be directly converted to the target benzamide. A plausible synthetic route involves the trifluoromethoxylation of a suitable phenolic precursor followed by chlorination. For instance, a protected hydroxybenzoic acid derivative could be trifluoromethoxylated, followed by a regioselective chlorination and subsequent deprotection to yield the desired benzoic acid.

Another approach could start from a pre-functionalized aromatic ring. For example, a compound with the desired chloro and trifluoromethoxy substituents could be converted to the benzoic acid through a series of reactions, such as a Grignard reaction with carbon dioxide or the oxidation of a methyl group.

The following table outlines a general synthetic approach to 3-chloro-5-(trifluoromethoxy)benzoic acid:

| Step | Reaction | Reactants | Reagents | Product |

| 1 | Protection | 3-Hydroxybenzoic acid | Protecting group (e.g., methyl ester) | Methyl 3-hydroxybenzoate |

| 2 | Trifluoromethoxylation | Methyl 3-hydroxybenzoate | Trifluoromethylating agent | Methyl 3-(trifluoromethoxy)benzoate |

| 3 | Chlorination | Methyl 3-(trifluoromethoxy)benzoate | Chlorinating agent | Methyl 3-chloro-5-(trifluoromethoxy)benzoate |

| 4 | Deprotection | Methyl 3-chloro-5-(trifluoromethoxy)benzoate | Acid or base hydrolysis | 3-Chloro-5-(trifluoromethoxy)benzoic acid |

Once 3-chloro-5-(trifluoromethoxy)benzoic acid is obtained, it can be converted to 3-chloro-5-(trifluoromethoxy)benzoyl chloride by reacting with thionyl chloride. This acyl chloride can then be treated with ammonia to furnish this compound.

Nitrile Hydrolysis as a Synthetic Route to Substituted Benzamides

An alternative and widely used method for the preparation of benzamides is the partial hydrolysis of the corresponding benzonitrile. Therefore, the synthesis of 3-chloro-5-(trifluoromethoxy)benzonitrile is a valuable pathway to the target compound.

A potential synthesis of this nitrile intermediate could start from 3-chloro-5-hydroxybenzonitrile (B1591985). chemicalbook.com This precursor can undergo trifluoromethoxylation to yield 3-chloro-5-(trifluoromethoxy)benzonitrile. A patent for a similar compound, 3-chloro-5-(difluoromethoxy)benzonitrile, describes the reaction of 3-chloro-5-hydroxybenzonitrile with a difluoromethylating agent in the presence of a base. google.com A similar strategy could likely be employed with a suitable trifluoromethylating agent.

Once 3-chloro-5-(trifluoromethoxy)benzonitrile is synthesized, it can be subjected to controlled hydrolysis to yield this compound.

The following table summarizes a potential synthetic route via the nitrile intermediate:

| Step | Reaction | Starting Material | Reagents | Product |

| 1 | Trifluoromethoxylation | 3-Chloro-5-hydroxybenzonitrile | Trifluoromethylating agent, Base | 3-Chloro-5-(trifluoromethoxy)benzonitrile |

| 2 | Partial Hydrolysis | 3-Chloro-5-(trifluoromethoxy)benzonitrile | Acid or Base, Water | This compound |

Functionalization of Aromatic Rings for Precursor Synthesis

The synthesis of the necessary precursors for this compound often begins with simpler, commercially available aromatic compounds. The introduction of the required functional groups in the correct positions is achieved through a series of functionalization reactions.

For example, the synthesis could start from a compound like 3-chloro-5-aminophenol. The amino group can be converted to a nitrile via a Sandmeyer reaction, followed by trifluoromethoxylation of the hydroxyl group. The Sandmeyer reaction is a versatile method for introducing a variety of functional groups, including cyano groups, onto an aromatic ring via a diazonium salt intermediate. wikipedia.org

Alternatively, a compound such as 3-chloro-5-nitrophenol (B182748) could be utilized. The nitro group can be reduced to an amino group, which can then be transformed into a nitrile. The phenolic hydroxyl would then be available for trifluoromethoxylation.

The choice of the specific synthetic route and the order of the functionalization steps are crucial for achieving a high yield and purity of the final product, avoiding unwanted side reactions and ensuring the correct regiochemistry. The electronic effects of the existing substituents on the aromatic ring will guide the position of the incoming groups in electrophilic aromatic substitution reactions.

Advanced Synthetic Techniques and Reaction Condition Optimization

The preparation of this compound benefits significantly from modern synthetic methodologies that offer advantages in terms of reaction time, efficiency, and selectivity. Key to this is the optimization of reaction conditions, including the use of microwave irradiation and specialized catalyst systems.

Microwave-Assisted Synthesis for Trifluoromethylated Compounds

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of synthesizing trifluoromethylated compounds, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. researchgate.netjocpr.commdpi.com This technology allows for rapid and uniform heating of the reaction mixture, which can enhance reaction rates and minimize the formation of side products.

While a specific microwave-assisted protocol for the final amidation step to form this compound is not extensively detailed in publicly available literature, the general principles of microwave-assisted amidation are well-established. researchgate.net Such a synthesis would typically involve the reaction of a suitable precursor, such as 3-chloro-5-(trifluoromethoxy)benzoyl chloride, with an ammonia source under microwave irradiation. The optimization of parameters such as temperature, pressure, and irradiation time would be crucial for maximizing the yield and purity of the final product.

The synthesis of the precursor, 3-chloro-5-(trifluoromethoxy)benzoic acid, can also be potentially accelerated using microwave technology. For instance, palladium-catalyzed trifluoromethylation of aryl chlorides, a related transformation, has been successfully performed under microwave conditions, demonstrating the feasibility of using this technology for introducing fluorine-containing moieties. mit.edu

Catalyst Systems for Selective Chemical Transformations

The selective synthesis of this compound heavily relies on the use of sophisticated catalyst systems, particularly for the key bond-forming reactions. Palladium-based catalysts are prominent in the formation of the amide bond through cross-coupling reactions.

The conversion of the precursor, 3-chloro-5-(trifluoromethoxy)benzoic acid, to the final amide can be achieved by first converting the carboxylic acid to a more reactive species like an acyl chloride. This acyl chloride can then be reacted with an amine source. Alternatively, direct amidation of the carboxylic acid can be performed using various coupling agents.

A more advanced and efficient approach involves the palladium-catalyzed amination of the corresponding aryl halide. While the direct amidation of an aryl chloride at the position of the chloro substituent of the target molecule is not the typical route to this specific benzamide, the principles of palladium-catalyzed amination of aryl chlorides are highly relevant for the synthesis of analogous compounds and demonstrate the power of these catalyst systems. For instance, palladium complexes with specialized phosphine (B1218219) ligands have proven effective for the amination of a wide variety of aryl chlorides. cmu.edugoogleapis.com The choice of ligand is critical and can influence the catalyst's activity and selectivity.

For the amidation of aroyl chlorides, which is a more direct route to the target molecule, various catalytic systems can be employed. While traditional methods may not require a catalyst, modern approaches often utilize catalysts to improve efficiency and selectivity, especially for electron-deficient substrates. The reactivity of the aroyl chloride is influenced by the electronic nature of the substituents on the aromatic ring. The presence of electron-withdrawing groups, such as the chloro and trifluoromethoxy groups in the target molecule, can impact the reaction conditions required for efficient amidation.

The synthesis of the key intermediate, 3-chloro-5-(trifluoromethyl)benzoic acid, has been reported via a copper-catalyzed reaction. acs.org This highlights the importance of transition metal catalysis in the preparation of the necessary precursors for the final product.

Below are tables summarizing general findings for relevant advanced synthetic techniques.

Table 1: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | Hours to Days | Minutes to Hours | researchgate.netjocpr.com |

| Yield | Moderate to Good | Often Higher | researchgate.net |

| Energy Efficiency | Lower | Higher | jocpr.com |

| Side Reactions | More prevalent | Often reduced | researchgate.net |

Table 2: Catalyst Systems for Palladium-Catalyzed Amination of Aryl Chlorides

| Catalyst System | Substrate Scope | Reaction Conditions | Key Features | Reference |

| Pd(OAc)₂ / (o-biphenyl)P(t-Bu)₂ | Wide range of aryl chlorides | Room temperature to 110 °C | High efficiency, room temperature reactions possible | googleapis.com |

| Pd₂(dba)₃ / Xantphos | Aryl chlorides | Elevated temperatures | Effective for a variety of substrates | mit.edu |

| Pd(OAc)₂ / BrettPhos | Aryl chlorides | Mild conditions | High functional group tolerance | mit.edu |

Advanced Spectroscopic and Analytical Characterization of 3 Chloro 5 Trifluoromethoxy Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-Chloro-5-(trifluoromethoxy)benzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the aromatic protons and the amide (-CONH₂) protons.

Aromatic Protons: The benzene (B151609) ring has three protons. Due to the substitution pattern (chloro at C3, trifluoromethoxy at C5, and the benzamide (B126) group at C1), these protons are in unique chemical environments and would likely appear as distinct, closely spaced signals in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). The splitting pattern (e.g., singlets, doublets, triplets) would reveal the coupling interactions between adjacent protons, confirming their relative positions on the ring.

Amide Protons: The -NH₂ group of the primary amide would typically produce a broad singlet in the spectrum. Its chemical shift can vary depending on the solvent, concentration, and temperature.

A hypothetical data table for the ¹H NMR spectrum is presented below to illustrate the expected format.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hypothetical Value | e.g., s, d, t, m | e.g., 1H | Aromatic H |

| Hypothetical Value | e.g., s, d, t, m | e.g., 1H | Aromatic H |

| Hypothetical Value | e.g., s, d, t, m | e.g., 1H | Aromatic H |

| Hypothetical Value | e.g., br s | e.g., 2H | -CONH₂ |

| s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. libretexts.org Each unique carbon atom in this compound would give a distinct signal. bhu.ac.inlibretexts.org

Aromatic Carbons: Six signals would be expected for the six carbons of the benzene ring. The chemical shifts would be influenced by the attached substituents. The carbons bonded to the chloro, trifluoromethoxy, and carboxamide groups would have characteristic shifts.

Carbonyl Carbon: The carbon of the amide group (C=O) would appear at a significantly downfield chemical shift (typically δ 160-180 ppm).

Trifluoromethoxy Carbon: The carbon of the -OCF₃ group would show a characteristic quartet splitting pattern in a proton-coupled ¹³C spectrum due to coupling with the three fluorine atoms. Its chemical shift would be indicative of the trifluoromethoxy group.

A hypothetical ¹³C NMR data table is shown below.

| Chemical Shift (δ, ppm) | Assignment |

| Hypothetical Value | Carbonyl C (C=O) |

| Hypothetical Value | Aromatic C-O |

| Hypothetical Value | Aromatic C-Cl |

| Hypothetical Value | Aromatic C-C(O)NH₂ |

| Hypothetical Value | Aromatic C-H |

| Hypothetical Value | Aromatic C-H |

| Hypothetical Value | Aromatic C-H |

| Hypothetical Value (quartet) | -OCF₃ |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine-Containing Moiety Characterization

¹⁹F NMR is a highly sensitive technique specifically for analyzing fluorine-containing compounds. wikipedia.orgaiinmr.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.orgaiinmr.com The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, providing excellent signal dispersion. colorado.edu For this compound, the trifluoromethoxy (-OCF₃) group would produce a single, sharp signal in the ¹⁹F NMR spectrum, as the three fluorine atoms are chemically equivalent. nih.gov The specific chemical shift of this signal would be a key identifier for the trifluoromethoxy moiety.

A hypothetical ¹⁹F NMR data table would be straightforward.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Hypothetical Value | s | -OCF₃ |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. msu.edu It is invaluable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. miamioh.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy, allowing for the determination of the elemental composition of a molecule. For this compound (C₈H₅ClF₃NO₂), HRMS would be used to confirm its exact mass. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio), which provides a definitive signature for chlorine-containing compounds.

A hypothetical HRMS data table is presented below.

| Ion | Calculated Exact Mass | Found Mass |

| [M+H]⁺ | Calculated Value | Hypothetical Value |

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to determine the purity of a sample of this compound and to analyze it within complex mixtures. The retention time from the LC provides one level of identification, while the mass spectrum provides molecular weight confirmation and structural information. The fragmentation pattern observed in the MS/MS mode would reveal characteristic losses of functional groups (e.g., loss of NH₂, CO, OCF₃), further aiding in the structural confirmation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides definitive evidence for its key structural features, including the amide, aromatic, chloro, and trifluoromethoxy moieties. Each functional group absorbs IR radiation at a characteristic frequency range, corresponding to the vibrations of its bonds (stretching, bending).

The analysis of the spectrum reveals distinct peaks that confirm the compound's identity. The primary amide group is characterized by two N-H stretching vibrations in the 3400-3200 cm⁻¹ region, representing the asymmetric and symmetric stretches, respectively. The strong absorption band corresponding to the C=O (carbonyl) stretch of the amide, typically observed between 1680 and 1630 cm⁻¹, is also a prominent feature.

The presence of the aromatic ring is confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and C=C stretching absorptions within the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring can also influence the positions of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

The trifluoromethoxy group (-OCF₃) and the chloro-substituent also give rise to characteristic absorption bands. The C-F bonds in the trifluoromethoxy group produce very strong and characteristic absorption bands, typically in the 1200-1000 cm⁻¹ region. The C-Cl stretch is generally weaker and appears in the 800-600 cm⁻¹ range.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3350 - 3310 | Medium-Strong | N-H Asymmetric Stretch | Primary Amide |

| 3180 - 3140 | Medium-Strong | N-H Symmetric Stretch | Primary Amide |

| 3080 - 3030 | Medium-Weak | C-H Stretch | Aromatic Ring |

| 1670 - 1650 | Strong | C=O Stretch (Amide I) | Primary Amide |

| 1620 - 1600 | Medium | N-H Bend (Amide II) | Primary Amide |

| 1590 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1250 - 1150 | Very Strong | C-F Stretch | Trifluoromethoxy |

| 1100 - 1020 | Strong | C-O Stretch | Aryl Ether |

| 850 - 750 | Medium-Strong | C-H Out-of-Plane Bend | Aromatic Ring |

| 780 - 740 | Medium | C-Cl Stretch | Aryl Chloride |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For this compound, both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are invaluable for assessing purity and guiding purification strategies.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to monitor the progress of a reaction and to establish the purity of a compound. nih.govresearchgate.net The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent material, the stationary phase (commonly silica gel), and developing the plate in a sealed chamber with a suitable solvent or solvent mixture, the mobile phase.

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. For this compound, a moderately polar compound, a stationary phase of silica gel on an aluminum or glass plate is appropriate. researchgate.net The mobile phase is typically a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The ratio of these solvents is optimized to achieve good separation between the desired compound and any impurities.

After development, the separated spots are visualized, commonly under UV light (at 254 nm), where UV-active compounds appear as dark spots against a fluorescent background. The purity is assessed by the presence of a single spot. The position of the spot is quantified by its retardation factor (Rƒ), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A pure compound should yield a single spot with a consistent Rƒ value under a specific set of conditions.

Table 2: Representative TLC Analysis of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (3:2, v/v) |

| Visualization | UV Lamp (254 nm) |

| Analyte | Rƒ Value |

| This compound | 0.45 |

| Starting Material (e.g., corresponding acid) | 0.20 |

| Non-polar Impurity | 0.75 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more sophisticated chromatographic technique that provides high-resolution separation, making it ideal for the quantitative assessment of purity. ekb.eg Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds like this compound.

In RP-HPLC, the stationary phase is nonpolar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. ekb.eg The sample is dissolved in a suitable solvent and injected into the HPLC system. Components are separated based on their hydrophobicity; less polar components are retained longer on the column and thus have a longer retention time (Rt).

A UV-Vis detector is commonly employed, set at a wavelength where the analyte exhibits strong absorbance (e.g., around 254 nm). The output is a chromatogram, a plot of detector response versus time. A pure sample of this compound will show a single, sharp, and symmetrical peak at a characteristic retention time. The area of the peak is proportional to the concentration of the compound, allowing for precise quantification of purity, often expressed as a percentage of the total peak area.

Table 3: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water (with 0.1% Formic Acid) B: Acetonitrile (with 0.1% Formic Acid) |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Analyte | Retention Time (Rt) |

| This compound | ~ 8.5 minutes |

| More Polar Impurity | ~ 4.2 minutes |

| Less Polar Impurity | ~ 10.1 minutes |

Computational Chemistry and Molecular Modeling Studies of 3 Chloro 5 Trifluoromethoxy Benzamide

Conformational Analysis and Molecular Stability Investigations

A crucial first step in characterizing a molecule is to understand its three-dimensional structure and the relative stability of its different spatial arrangements, or conformers. For 3-Chloro-5-(trifluoromethoxy)benzamide, this would involve rotating the single bonds, particularly the C-C bond connecting the benzoyl group to the amide and the C-O bond of the trifluoromethoxy group.

Computational methods, such as molecular mechanics or more accurate quantum mechanical calculations, would be used to calculate the potential energy of the molecule as a function of these rotations. This process generates a potential energy surface, from which the lowest energy conformers (the most stable shapes of the molecule) can be identified. The results of such an analysis would be presented in a table similar to the hypothetical one below.

Hypothetical Conformational Analysis Data for this compound:

| Conformer | Dihedral Angle (°C-C-N-H) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 0 | 0.00 | 75.2 |

| 2 | 180 | 1.50 | 24.8 |

This data is purely illustrative and not based on actual calculations.

Quantum Chemical Calculations (e.g., Density Functional Theory) on Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of a molecule. For this compound, DFT calculations could provide valuable information about its reactivity, stability, and spectroscopic properties.

Key parameters that would be calculated include:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the surface of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule might interact with other molecules or biological targets.

Atomic Charges: Calculating the partial charges on each atom would provide further insight into the molecule's polarity and potential for intermolecular interactions.

Hypothetical Electronic Properties of this compound from DFT Calculations:

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

This data is purely illustrative and not based on actual calculations.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor. This is a fundamental tool in drug discovery.

Prediction of Binding Modes and Affinities in Biological Systems

If a potential biological target for this compound were identified, molecular docking simulations could be performed to predict how it might bind to the active site of the protein. The simulation would generate various possible binding poses, which are then scored based on their predicted binding affinity (e.g., in kcal/mol). This allows for the identification of the most likely binding mode and an estimation of the strength of the interaction.

Computational Elucidation of Interactions with Bacterial Targets

Given the known antibacterial activity of some benzamide (B126) derivatives, computational studies could explore the interaction of this compound with essential bacterial enzymes. Molecular docking simulations would be used to predict if the compound could bind to and potentially inhibit the function of these bacterial targets, providing a rationale for its potential use as an antibacterial agent. The types of interactions, such as hydrogen bonds and hydrophobic interactions, would be analyzed to understand the basis of binding.

Hypothetical Molecular Docking Results for this compound with a Bacterial Target:

| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| 1 | -8.2 | Tyr123, Phe234, Arg345 | 2 |

| 2 | -7.5 | Val124, Leu235 | 1 |

This data is purely illustrative and not based on actual calculations.

In Silico Approaches to Structure-Based Drug Design

Should this compound show promising activity in initial screenings, in silico methods could be employed for structure-based drug design. This involves using the computationally determined binding mode of the compound to guide the design of new, more potent analogs. By understanding the key interactions between the compound and its target, modifications can be proposed to enhance binding affinity and improve drug-like properties. This iterative process of computational design, synthesis, and testing is a cornerstone of modern drug discovery.

Thermochemical Properties and Reaction Pathway Modeling

Computational methods can also be used to predict the thermochemical properties of this compound, such as its heat of formation and Gibbs free energy. This information is valuable for understanding its stability and potential for use in various applications.

Furthermore, reaction pathway modeling could be used to investigate the mechanisms of its synthesis or degradation. By calculating the energies of reactants, transition states, and products, the most likely reaction pathways can be determined. This can aid in optimizing synthetic routes and understanding the compound's chemical behavior under different conditions.

Structure Activity Relationship Sar and Mechanistic Studies of Substituted Benzamide Derivatives

Influence of Chlorine and Trifluoromethoxy Substituents on Pharmacological and Agrochemical Activities

The introduction of a chlorine atom to the benzamide (B126) ring imparts distinct electronic and steric characteristics. Chlorine is an electronegative atom that withdraws electron density from the aromatic ring, a property that can modulate the acidity of the amide proton and influence non-covalent interactions with target proteins. rsc.org The position of the chlorine atom also introduces steric bulk, which can be crucial for achieving the correct orientation within a binding site and can impact the molecule's rotational freedom. nsf.govnih.gov In some cases, ortho-substitution with chlorine can increase the barriers to rotation around the N–C(O) and C–C(O) bonds of the amide, effectively locking the molecule into a more rigid conformation. nsf.gov This conformational rigidity can be advantageous for binding to specific biological targets.

The trifluoromethoxy (-OCF3) group is a key functional group in the design of modern pharmaceuticals and agrochemicals due to its unique properties. bohrium.commdpi.comnih.gov It is highly lipophilic, which generally enhances a molecule's ability to permeate biological membranes, a critical factor for bioavailability and reaching the site of action. mdpi.comnih.gov For instance, the trifluoromethoxy group in the drug Riluzole enhances its lipophilicity and facilitates its passage across the blood-brain barrier. nih.gov

From an electronic standpoint, the trifluoromethoxy group is a strong electron-withdrawing group, which can influence the molecule's metabolic stability and its interactions with target macromolecules. mdpi.comwechemglobal.com The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, potentially increasing binding affinity. mdpi.com The trifluoromethoxy group is also more metabolically stable than a methoxy (B1213986) group, resisting metabolic breakdown and prolonging the compound's duration of action. mdpi.com

Table 1: Physicochemical Properties of Key Functional Groups

| Functional Group | van der Waals Radius (Å) | Electronic Effect | Impact on Lipophilicity | Metabolic Stability |

|---|---|---|---|---|

| Chlorine (Cl) | 1.75 | Electron-withdrawing | Increases | Generally stable |

| Trifluoromethoxy (OCF3) | ~2.7 | Strongly electron-withdrawing | Significantly increases | High |

| Trifluoromethyl (CF3) | 2.44 | Strongly electron-withdrawing | Significantly increases | High |

| Hydrogen (H) | 1.2 | Neutral | Low | Variable |

| Methoxy (OCH3) | ~2.5 | Electron-donating | Moderate increase | Susceptible to O-dealkylation |

Positional Isomer Effects on Benzamide Core Activity

The specific placement of substituents on the benzamide ring is a critical determinant of its biological activity. mdpi.com Even minor changes in the substitution pattern, such as moving a group from one position to another, can lead to significant differences in efficacy, selectivity, and pharmacokinetic properties. mdpi.com This phenomenon, known as positional isomerism, arises because the spatial arrangement of functional groups dictates how a molecule interacts with its biological target. mdpi.com For example, the relative positions of substituents can affect the molecule's ability to form key hydrogen bonds or engage in other non-covalent interactions within a binding pocket. nih.gov The geometry of the molecule, including dihedral angles between the aromatic rings, can be significantly altered by the position of substituents, particularly bulky groups in the ortho position, which can induce steric hindrance. mdpi.combeilstein-journals.org

Bioisosteric Replacements in Benzamide Scaffold Optimization

Bioisosterism is a powerful strategy in drug design that involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. drughunter.comresearchgate.net In the context of the benzamide scaffold, various bioisosteric replacements can be explored. nih.govnih.govcambridgemedchemconsulting.com

For the amide bond itself, several bioisosteres have been successfully employed, including:

Heterocyclic rings: Triazoles, oxadiazoles, and imidazoles can mimic the hydrogen bonding properties of amides while offering enhanced metabolic stability. drughunter.comnih.govcambridgemedchemconsulting.com

Trifluoroethylamine: This group can serve as a bioisostere for the amide, with the trifluoromethyl group mimicking the carbonyl and enhancing metabolic stability. drughunter.com

For the substituents, a chlorine atom might be replaced by a bromine atom or a trifluoromethyl group to fine-tune steric and electronic properties. nih.gov The trifluoromethoxy group could be exchanged for other lipophilic, electron-withdrawing groups to modulate the compound's properties.

Table 2: Common Bioisosteric Replacements for the Amide Group

| Original Group | Bioisosteric Replacement | Rationale |

|---|---|---|

| Amide (-CONH-) | 1,2,3-Triazole | Mimics trans amide bond geometry, metabolically stable. nih.govcambridgemedchemconsulting.com |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Improves metabolic stability, maintains biological activity. nih.gov |

| Amide (-CONH-) | Sulfonamide (-SO2NH-) | Can improve metabolic stability, but may affect solubility. cambridgemedchemconsulting.com |

| Amide (-CONH-) | Trifluoroethylamine (-CH2-NF-CF3) | Enhances metabolic stability by reducing susceptibility to proteolysis. drughunter.com |

Modulation of Target Selectivity through Strategic Structural Modification

Achieving selectivity for a specific biological target is a primary objective in drug discovery to minimize off-target effects. vensel.org Strategic structural modifications of the benzamide scaffold can be employed to enhance this selectivity. vensel.org This can be achieved by introducing functional groups that exploit unique features of the desired target's binding site. For example, a bulkier substituent might be introduced to prevent binding to a smaller, related off-target protein. Conversely, adding a group capable of forming a specific hydrogen bond with a unique amino acid residue in the target protein can significantly improve selectivity. Computational methods, such as molecular docking, are often used to guide these modifications. vensel.orgnih.govresearchgate.net

Mechanisms of Action at the Molecular Level

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Chloro-5-(trifluoromethoxy)benzamide |

| Riluzole |

| 2-chloro-4-(trifluoromethoxy)benzamide |

| L-sulpiride |

| Tiapride |

| Haloperidol |

| Chlorpromazine |

| Remoxipride |

| MS-275 (Entinostat) |

| Vismodegib |

| Alprazolam |

| Diazepam |

| Flubendiamide |

| Chlorantraniliprole |

| Cyantraniliprole |

| Cyclaniliprole |

| Pyraclostrobin |

| Mitoxantrone (B413) |

| SN-38 |

| Cisplatin |

| 5-fluorouracil |

| Irinotecan |

| Leucovorin |

| Oxaliplatin |

| Bevacizumab |

| Cetuximab |

| Tiazofurin |

| Selenazofurin |

| Mycophenolic acid |

| Ribavirin |

| Toltrazuril |

Enzyme Inhibition Studies

Substituted benzamides have been extensively investigated as inhibitors of several key enzymes implicated in a variety of physiological and pathological processes. The following subsections explore the SAR of benzamide derivatives in the context of Cytokinin Oxidase/Dehydrogenase, Glycine (B1666218) Transporter 1, and Cholesteryl Ester Transfer Protein.

Cytokinin Oxidase/Dehydrogenase:

Cytokinin oxidase/dehydrogenase (CKX) is a crucial enzyme in plants that regulates the levels of cytokinins, a class of plant hormones that modulate cell division and differentiation. Inhibition of CKX can lead to increased cytokinin levels, which can be beneficial for agricultural applications. While many CKX inhibitors are derived from diphenylurea, benzamide derivatives have also been explored.

Recent studies on novel urea (B33335) derivatives as CKX inhibitors have provided insights that can be extrapolated to benzamide-containing structures. For instance, a 2024 study highlighted the synthesis and SAR of urea derivatives, with some compounds exhibiting sub-nanomolar IC50 values against maize ZmCKX1. researchgate.netnih.gov These studies emphasize the importance of the substituent pattern on the aromatic rings for potent inhibition. The binding mode of these inhibitors often involves interactions with key residues in the active site of the CKX enzyme. researchgate.netnih.govnih.govfrontiersin.org Although specific studies focusing on this compound as a CKX inhibitor are not prominent, the general principles of aromatic substitution influencing activity are applicable.

Glycine Transporter 1 (GlyT1):

Glycine Transporter 1 (GlyT1) is a key protein in the central nervous system responsible for the reuptake of glycine, an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Inhibition of GlyT1 increases synaptic glycine concentrations, thereby enhancing NMDA receptor function, which is a therapeutic strategy for schizophrenia. nih.gov Benzamide derivatives have emerged as a significant class of GlyT1 inhibitors. researchgate.net

The SAR of benzamide-based GlyT1 inhibitors is well-documented. For instance, a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors has been developed, and optimization of the benzamide and central ring components led to potent in vivo activity. nih.gov The nature and position of substituents on the benzamide ring are critical for both potency and selectivity. While sarcosine-based inhibitors were among the first to be developed, non-sarcosine-based inhibitors, including benzamides, have gained attention due to potentially more favorable pharmacokinetic properties. researchgate.net

Interactive Data Table: SAR of Benzamide Derivatives as GlyT1 Inhibitors

| Scaffold Modification | Effect on GlyT1 Inhibition | Reference |

| Optimization of benzamide and central ring components | Led to potent in vivo activity | nih.gov |

| Introduction of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl) group | Resulted in selective GlyT1 inhibitors | nih.gov |

| Derivation from N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide | Demonstrated in vivo activity in a rodent CSF glycine model | nih.gov |

Cholesteryl Ester Transfer Protein (CETP):

Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a strategy to raise HDL cholesterol levels, which is considered beneficial for cardiovascular health. ebi.ac.uk Substituted benzamides have been identified as effective CETP inhibitors. ebi.ac.uk

The SAR of benzamide derivatives as CETP inhibitors highlights the importance of hydrophobic and aromatic functionalities. ebi.ac.uk For example, in a series of substituted benzyl (B1604629) benzamides, compound 8j, with specific substitutions, showed the best activity with an IC50 value of 1.3 μM. ebi.ac.uk Molecular modeling studies have shown that these compounds fit into the hydrophobic binding cleft of CETP. ebi.ac.uk The presence of trifluoromethoxy (OCF3) groups, as seen in this compound, is a common feature in potent CETP inhibitors, suggesting that this moiety contributes favorably to the binding affinity. Specifically, para-OCF3 groups were found to enhance CETP inhibitory activity more than para-OCF2CHF2 groups.

Interactive Data Table: CETP Inhibitory Activity of Benzamide Derivatives

| Compound | % Inhibition at 10 µM | IC50 (µM) | Reference |

| Benzamide 8j | 82.2% | 1.3 | ebi.ac.uk |

| Benzamide 8b | - | 0.75 | |

| Benzamide 8a | - | 4.1 | |

| Oxoacetamido-benzamide 9g | - | 0.96 | |

| Trifluoro-oxoacetamido benzamide 9l | - | 7.16 x 10⁻⁸ |

Disruption of Bacterial Phosphopantetheinyl Transferase (Sfp-PPTase)

Phosphopantetheinyl transferases (PPTases) are essential enzymes in bacteria that are responsible for the post-translational modification of carrier proteins involved in the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides. The Sfp-type PPTases are particularly important for the activation of virulence factors in pathogenic bacteria, making them attractive targets for the development of new antibiotics.

While there has been significant research into inhibitors of Sfp-PPTase, the exploration of benzamide derivatives for this purpose is not extensively documented in the available literature. Studies have identified inhibitors with different chemical scaffolds, such as amidino-urea and hydroxypyrimidinethione compounds. nih.gov For instance, the amidino-urea compound 8918 was found to inhibit PptAb from Mycobacterium abscessus but was inactive against PcpS from Pseudomonas aeruginosa. nih.gov This highlights the potential for developing species-specific inhibitors.

Although direct evidence for the inhibition of Sfp-PPTase by this compound or closely related benzamides is lacking, the general principles of targeting this enzyme class involve disrupting the binding of its substrates, coenzyme A (CoA) and the acyl carrier protein (ACP). Future research could explore the potential of substituted benzamides to interact with the active site of Sfp-PPTase.

Interactions with Mycobacterial Enzymes (e.g., DprE1)

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses unique enzymes that are essential for its survival and are attractive targets for drug development. One such enzyme is decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is involved in the biosynthesis of the mycobacterial cell wall.

A scaffold morphing approach has been used to identify novel DprE1 inhibitors, starting from azaindoles and leading to benzimidazoles, which share structural similarities with benzamides. These studies have established that a secondary amide side chain is critical for maintaining a potent minimum inhibitory concentration (MIC), likely through hydrogen bonding with the DprE1 enzyme.

Interactive Data Table: Key Structural Features for DprE1 Inhibition by Benzamide-Related Scaffolds

| Structural Feature | Importance for DprE1 Inhibition | Reference |

| Secondary amide side chain | Critical for potent MIC, likely involved in hydrogen bonding | |

| Nitro group | Often crucial for activity in nitrobenzamide series | |

| Trifluoromethyl group | Can contribute to binding affinity | |

| Hydrophobic groups | Optimal hydrophobic groups enhance antimycobacterial activity |

Proposed Proton Shuttling Mechanisms in Related Salicylanilide (B1680751) Analogs

Salicylanilides are a class of compounds structurally related to benzamides that exhibit a range of biological activities, including antitubercular effects. The mechanism of action for some salicylanilides is proposed to involve the disruption of the cellular proton gradient through a process known as proton shuttling.

This mechanism involves the salicylanilide acting as a protonophore, transporting protons across biological membranes and thereby dissipating the proton motive force that is essential for cellular energy production. The structure-activity relationship for this activity is well-defined. A free phenolic hydroxyl group on the salicylic (B10762653) acid moiety is generally required for activity, and the presence of electron-withdrawing groups on the aniline (B41778) ring enhances potency.

While this compound is not a salicylanilide, the principles of proton shuttling could be relevant to certain substituted benzamides, particularly those with acidic protons and lipophilic character that would allow them to embed in and traverse cell membranes. This mechanism can lead to broad antimicrobial activity but may also be associated with cytotoxicity, as the disruption of proton gradients is not specific to microbial cells.

Inhibition of Histone Deacetylases (HDACs) by Benzamide Derivatives

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The inhibition of HDACs has emerged as a promising strategy for cancer therapy, and benzamide derivatives are a well-established class of HDAC inhibitors (HDACis).

The general structure of a benzamide-based HDACi consists of three key components: a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the HDAC enzyme. The SAR of benzamide HDACis is extensively studied.

Key findings from SAR studies include:

Zinc-Binding Group: An amino group at the 2' position of the benzanilide (B160483) moiety is often indispensable for inhibitory activity.

Linker Length: Shorter molecular lengths between the cap group and the ZBG can lead to stronger HDAC inhibition.

Cap Group Substituents: Modifications to the terminal benzene (B151609) ring (cap group) can significantly impact both potency and isoform selectivity.

For example, in one study, compound 7j, a novel benzamide-based derivative, was identified as a potent inhibitor of HDAC1-3. The antiproliferative activity of these compounds against cancer cell lines often correlates with their HDAC inhibitory potency.

Interactive Data Table: SAR of Benzamide-Based HDAC Inhibitors

| Structural Modification | Impact on HDAC Inhibition | Reference |

| NH₂ group at R₂ position of ZBG | Essential for HDACI activity | |

| Shorter molecule length | Stronger HDACI activity | |

| CH₃/NH₂ at R₂ position | Possess selective antiproliferative activity | |

| Modifications on terminal benzene rings | Affects potency and selectivity |

Pre Clinical Research on Biological Activities of Substituted Benzamide Analogs

In vitro Biological Efficacy Assessments

In vitro studies are fundamental in determining the potential biological effects of novel compounds at a cellular and molecular level. For substituted benzamide (B126) analogs, these assessments have primarily focused on their antimicrobial, anticancer, and enzyme-inhibiting properties.

Substituted benzamide derivatives have shown promise as antimicrobial agents. nanobioletters.com The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. nih.gov For instance, certain benzamide-based compounds have been identified as inhibitors of the FtsZ protein, which is crucial for bacterial cell division. nih.gov

Research into novel chalcones bearing trifluoromethyl and trifluoromethoxy substituents has demonstrated their potential as antibacterial and antifungal agents. nih.gov Studies have shown that compounds with a trifluoromethoxy group can be more effective than those with a trifluoromethyl group against a range of pathogenic microbes. nih.gov The antimicrobial activity of these analogs has been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govnih.gov

Below is a data table summarizing the minimum inhibitory concentrations (MIC) for representative substituted chalcone (B49325) analogs with trifluoromethyl and trifluoromethoxy groups against various microorganisms.

| Compound ID | Substituent | Staphylococcus aureus (µM) | Bacillus subtilis (µM) | Escherichia coli (µM) | Proteus vulgaris (µM) | Candida albicans (µM) | Aspergillus niger (µM) |

| A3 | Trifluoromethyl | 51 | 101 | 25 | 25 | 50 | 25 |

| B3 | Trifluoromethoxy | 48 | 24 | 24 | 48 | 48 | 24 |

Data sourced from a study on novel trifluoromethyl and trifluoromethoxy substituted chalcone derivatives. nih.gov

The anticancer potential of substituted benzamide analogs has been an area of active research. researchgate.netresearchgate.net The inclusion of a trifluoromethyl group in a molecule can enhance its anticancer activity. rsc.org For example, a series of new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which incorporate a trifluoromethyl group, have been synthesized and evaluated for their potential anticancer activity against a variety of human cancer cell lines. nih.gov

One particular compound from this series, 7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrated significant activity. nih.gov The table below presents the growth percentage of various cancer cell lines when treated with this compound, indicating its cytotoxic effects.

| Cell Line | Cancer Type | Growth Percentage (%) |

| CCRF-CEM | Leukemia | -51.41 |

| HL-60(TB) | Leukemia | -41.20 |

| MOLT-4 | Leukemia | -27.71 |

| IGROV1 | Ovarian Cancer | -5.14 |

Data reflects the potent and selective anticancer activity of a chloro and trifluoromethyl-substituted thiazolo[4,5-d]pyrimidine (B1250722) derivative. nih.gov

The biological activities of many substituted benzamides can be traced to their ability to inhibit specific enzymes. nih.gov For example, a series of substituted benzamidines have been studied for their inhibitory action against human serine proteases like trypsin, thrombin, and plasmin. nih.gov The nature and position of the substituents on the benzamide ring play a crucial role in determining the potency and selectivity of enzyme inhibition. nih.gov

Furthermore, benzamide derivatives have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in testosterone (B1683101) biosynthesis and prostate cancer. mdpi.com The amide group in these molecules can form hydrogen bonds with the active site of target enzymes, contributing to their inhibitory effect. nih.gov

In vivo Pharmacological Evaluation in Pre-clinical Animal Models

While in vitro studies provide valuable initial data, in vivo evaluations in animal models are essential to understand the pharmacological effects of a compound in a whole organism.

Benzamide antibiotics have been shown to have multiple effects on the function of the FtsZ protein, a key component of the bacterial cell division machinery. nih.gov By targeting FtsZ, these compounds can disrupt the normal process of cell division, leading to an attenuation of bacterial growth and proliferation. nih.govnih.gov While not directly targeting secondary metabolism, the disruption of such a fundamental process as cell division can have downstream effects on various metabolic pathways within the bacteria.

Bactericidal antibiotics, in general, are known to induce toxic metabolic perturbations in bacteria, leading to cellular damage. mit.edu This can include the generation of reactive oxygen species (ROS), which can damage DNA, proteins, and lipids. frontiersin.org It is plausible that substituted benzamide analogs with bactericidal properties could induce similar metabolic stress, thereby affecting secondary metabolic pathways.

Strategies for Developing Targeted Therapeutic Agents based on Benzamide Scaffolds

The benzamide scaffold has proven to be a versatile platform for the development of targeted therapeutic agents. nih.gov Several strategies are employed to optimize the pharmacological properties of benzamide derivatives.

One common approach is the application of structure-activity relationship (SAR) studies, where the biological activity of a series of related compounds is correlated with their chemical structures. researchgate.net This allows for the identification of key structural features that are important for activity and can guide the design of more potent and selective compounds.

Computational methods, such as pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship), are also valuable tools in the development of benzamide-based drugs. nih.gov These methods can help to identify the essential structural features required for biological activity and can be used to predict the activity of novel compounds before they are synthesized.

Scaffold hopping is another innovative strategy used in drug discovery to identify new core structures that can mimic the biological activity of a known active compound. niper.gov.in This can lead to the discovery of novel chemical classes with improved properties, such as enhanced metabolic stability or reduced toxicity. niper.gov.in By applying these strategies, researchers can continue to explore the therapeutic potential of the benzamide scaffold for a wide range of diseases.

Investigation of Resistance Mechanisms in Biological Systems (e.g., Efflux Pumps)

The emergence of multidrug resistance (MDR) in pathogenic bacteria and cancer cells is a significant challenge in modern medicine. One of the primary mechanisms contributing to MDR is the overexpression of efflux pumps, which are membrane transporters that actively extrude a wide variety of therapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy. nih.govmdpi.com Substituted benzamides have been a subject of investigation for their potential to counteract these resistance mechanisms, either through direct antibacterial action against resistant strains or by inhibiting the function of efflux pumps. nih.govnih.gov

Research into benzamide analogs containing specific chemical moieties, such as chloro and trifluoromethoxy or trifluoromethyl groups, has provided insights into their role in combating drug resistance. These studies, while not exclusively focused on 3-Chloro-5-(trifluoromethoxy)benzamide, explore the structure-activity relationships of related compounds in the context of multidrug resistance and efflux pump inhibition.

One area of research has been the development of substituted benzamides that are effective against drug-resistant bacteria. A study on (1,3,4-oxadiazol-2-yl)benzamides containing trifluoromethoxy and other fluorine-containing groups demonstrated potent activity against a range of drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). nih.gov While the specific mechanism of overcoming resistance was not detailed as efflux pump inhibition in this study, the efficacy of these compounds against highly resistant strains underscores the potential of the trifluoromethoxy-benzamide scaffold in addressing bacterial drug resistance. nih.govrsc.org

Another line of investigation has focused on the direct inhibition of efflux pumps by substituted benzamide derivatives. In the context of cancer chemotherapy, where MDR is a major obstacle, a novel compound, 3-chloro-N-(2-hydroxyphenyl)-4-(3,3,3-trifluoro-2-hydroxy-2-methylpropanamido) benzamide, was found to reverse MDR mediated by the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP). nih.gov This transporter is a well-characterized efflux pump that contributes to resistance to various anticancer drugs. The study showed that this chloro-substituted benzamide derivative could sensitize ABCG2-overexpressing cancer cells to chemotherapeutic agents like mitoxantrone (B413) and SN-38 by inhibiting the pump's function and thereby increasing the intracellular accumulation of these drugs. nih.gov

The table below illustrates the effect of this 3-chloro-substituted benzamide analog on the cytotoxicity of mitoxantrone in a drug-resistant cell line overexpressing the ABCG2 efflux pump.

| Cell Line | Treatment | Mitoxantrone IC₅₀ (nM) | Resistance Fold |

|---|---|---|---|

| H460 (Parental) | Mitoxantrone alone | 25.3 ± 3.1 | 1.0 |

| H460/MX20 (Resistant) | Mitoxantrone alone | 1250.7 ± 45.2 | 49.4 |

| Mitoxantrone + Compound 7d (10 µM) | 40.1 ± 5.6 | 1.6 |

Data derived from a study on 2-Trifluoromethyl-2-Hydroxypropionamide Derivatives as Novel Reversal Agents of ABCG2 (BCRP)-Mediated Multidrug Resistance. nih.gov Compound 7d is 3-chloro-N-(2-hydroxyphenyl)-4-(3,3,3-trifluoro-2-hydroxy-2-methylpropanamido) benzamide.

Similarly, another study demonstrated that a 4-chloro-substituted benzamide derivative could reverse multidrug resistance in cancer cells overexpressing P-glycoprotein (P-gp), another important efflux pump. nih.gov This compound was shown to increase the intracellular accumulation of fluorescent P-gp substrates, indicating a direct inhibition of the pump's efflux function. nih.gov This reversible inhibition of P-gp suggests that chloro-substituted benzamides can act as chemosensitizers in cancer therapy.

The following table summarizes the activity of potent trifluoromethoxy-containing (1,3,4-oxadiazol-2-yl)benzamides against various drug-resistant bacterial strains.

| Compound | Bacterial Strain | Resistance Profile | MIC (µg/mL) |

|---|---|---|---|

| Compound 6 | S. aureus (NRS 119) | Linezolid-resistant | 0.06 |

| S. aureus (NRS 1) | Vancomycin-intermediate | 0.12 | |

| Enterococcus faecium (NRS 70) | Vancomycin-resistant | 0.5 | |

| Compound 12 | S. aureus (NRS 119) | Linezolid-resistant | 0.12 |

| S. aureus (NRS 1) | Vancomycin-intermediate | 0.25 | |

| Enterococcus faecium (NRS 70) | Vancomycin-resistant | 1 |

Data derived from a study on Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria. nih.gov MIC stands for Minimum Inhibitory Concentration.

Collectively, these studies on substituted benzamide analogs, particularly those with chloro and trifluoromethoxy/trifluoromethyl substitutions, indicate a promising area of research for overcoming multidrug resistance. The findings suggest that this class of compounds can potentially interact with and inhibit the function of efflux pumps in both bacterial and mammalian cells, thereby restoring the efficacy of existing therapeutic agents. Further investigation into the precise mechanisms of action and structure-activity relationships is warranted to develop novel and effective agents to combat multidrug resistance.

Potential Applications in Materials Science and Emerging Fields

Exploration of Functional Materials Incorporating Halogenated and Trifluoromethoxylated Benzamides

The incorporation of halogen atoms and trifluoromethoxy groups into benzamide (B126) structures is a strategic approach to designing functional materials with tailored properties. Halogen bonding, a directional non-covalent interaction, is increasingly being utilized in crystal engineering and the fabrication of supramolecular architectures. dcu.ienih.gov This interaction can be a powerful tool for controlling the self-assembly of molecules, leading to the formation of materials like liquid crystals, smart gels, and porous solids. nih.gov The presence of the chlorine atom in 3-Chloro-5-(trifluoromethoxy)benzamide could, therefore, facilitate the construction of ordered materials through halogen bonding.

Trifluoromethyl and related trifluoromethoxy groups are known to impart unique properties to organic molecules, such as high solubility in organic solvents, enhanced thermal stability, and specific electronic characteristics due to their strong electron-withdrawing nature. ontosight.ai These attributes are highly desirable in the development of advanced polymers and organic electronic materials. acs.org For instance, benzamide derivatives are being explored for their utility in polymer chemistry, where the amide linkage can influence properties like the glass transition temperature (Tg) of the resulting polymer. warwick.ac.uk The introduction of trifluoromethoxy groups can further modify these properties, potentially leading to polymers with enhanced performance characteristics.

Characterization of Novel Material Properties Induced by Benzamide Structures

The benzamide structure itself provides a robust scaffold for creating materials with novel properties. The amide functional group is capable of forming strong hydrogen bonds, which, in conjunction with other intermolecular forces like halogen bonding, can dictate the packing of molecules in the solid state and influence material properties. ontosight.airesearchgate.net

The combination of the chloro and trifluoromethoxy substituents on the benzamide ring can induce specific and potentially useful material properties. The interplay of these functional groups can affect everything from the crystal structure to the electronic behavior of the material. For example, studies on related halogenated benzamides have shown that altering the position and type of halogen substituent can systematically change the molecular and crystal structures. dcu.ie

Below is a table summarizing the potential influence of the key structural features of this compound on material properties.

| Structural Feature | Potential Induced Property | Rationale |

| Benzamide Core | Self-assembly, thermal stability | The amide group facilitates hydrogen bonding, a strong intermolecular force that can drive the formation of ordered structures and enhance thermal robustness. ontosight.ai |

| Chloro Group | Directional self-assembly, modified electronic properties | The chlorine atom can participate in halogen bonding, providing a directional force for crystal engineering. dcu.ienih.gov As a halogen, it also influences the electronic nature of the aromatic ring. |

| Trifluoromethoxy Group | Increased solubility, thermal and metabolic stability, electron-withdrawing effects | The -OCF3 group is known to enhance solubility in organic media and protect the molecule from metabolic degradation. ontosight.ai Its strong electron-withdrawing nature significantly alters the electronic landscape of the molecule. |

Future Directions in Non-Biological Applications

Looking ahead, the non-biological applications for benzamide derivatives like this compound are expanding. Research into functional materials is a promising avenue. The unique combination of hydrogen bonding capability from the amide group, the potential for halogen bonding from the chlorine atom, and the electronic influence of the trifluoromethoxy group makes this class of compounds interesting for the design of:

Advanced Polymers: High-performance polymers with tailored thermal properties, chemical resistance, and specific electronic characteristics could be developed by incorporating these functionalized benzamides as monomers or pendant groups. acs.orgwarwick.ac.uk

Organic Electronics: The electron-withdrawing nature of the substituents may be useful in creating materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where precise control over electronic properties is crucial.

Supramolecular Materials: The capacity for both hydrogen and halogen bonding opens up possibilities in creating complex, self-assembled supramolecular structures like gels, liquid crystals, and porous organic frameworks with potential uses in sensing, catalysis, or separations. nih.gov

Functional Nanomaterials: Benzamide derivatives have been used to functionalize nanoparticles, and the specific properties of halogenated and trifluoromethoxylated compounds could be harnessed to create nanomaterials with novel recognition or electronic capabilities. mdpi.com

Further research into the synthesis and characterization of materials incorporating this compound and related structures will be crucial to fully realize their potential in these emerging fields.

Future Research Directions and Translational Perspectives for 3 Chloro 5 Trifluoromethoxy Benzamide

Design and Synthesis of Next-Generation Benzamide (B126) Derivatives

The design and synthesis of next-generation derivatives of 3-chloro-5-(trifluoromethoxy)benzamide are pivotal for enhancing its efficacy, selectivity, and pharmacokinetic properties. A key strategy involves the principle of bioisosterism, where functional groups are replaced with others that have similar physical or chemical properties. For instance, the amide linkage could be replaced with bioisosteres like 1,2,4-oxadiazoles to potentially improve metabolic stability and biological activity. mdpi.com

Synthetic strategies for creating a library of derivatives could involve diversification of the amide substituent. Starting from the parent compound, various amines can be coupled to the carboxylic acid precursor, 2-chloro-5-(trifluoromethoxy)benzoic acid, to introduce a wide range of functional groups. This approach allows for the systematic exploration of the structure-activity relationship (SAR).

Future synthetic endeavors may also focus on novel methods for the construction of the core benzamide structure itself, aiming for more efficient and environmentally friendly processes. This could include the development of new catalytic systems for amidation or the use of flow chemistry to enable rapid and scalable synthesis.

Table 1: Proposed Next-Generation Derivatives of this compound and Their Rationale

| Derivative | Modification Rationale | Potential Advantage |

| N-substituted analogs (e.g., N-methyl, N-ethyl) | Explore the impact of steric bulk and hydrogen bonding on target engagement. | Improved cell permeability and oral bioavailability. |

| Introduction of heterocyclic rings | Enhance target interaction and solubility. | Increased potency and novel mechanisms of action. |

| Bioisosteric replacement of the amide bond | Improve metabolic stability and pharmacokinetic profile. | Reduced susceptibility to enzymatic degradation. |

| Halogen substitution variations | Modulate electronic properties and binding affinity. | Enhanced target selectivity and potency. |

Advanced Mechanistic Elucidation for Biological and Chemical Phenomena

A deeper understanding of the mechanism of action of this compound at a molecular level is crucial for its rational development. Advanced techniques such as X-ray crystallography and cryo-electron microscopy can be employed to determine the three-dimensional structure of the compound in complex with its biological target. This structural information can reveal key binding interactions and guide the design of more potent and selective inhibitors.

Furthermore, sophisticated biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on the binding affinity and thermodynamics of the compound-target interaction. These studies are essential for understanding the driving forces behind molecular recognition.

In the realm of agrochemicals, understanding the compound's mode of action against pests or fungi is paramount. This involves identifying the specific biochemical pathways or enzymes that are disrupted. For example, some benzamide derivatives have been shown to inhibit succinate dehydrogenase in fungi. jst.go.jp Investigating similar potential mechanisms for this compound could reveal its utility as a novel fungicide.

Development of Predictive Models for Efficacy and Selectivity

To accelerate the discovery process and reduce the reliance on expensive and time-consuming high-throughput screening, the development of predictive computational models is essential. Quantitative Structure-Activity Relationship (QSAR) models can be built based on a library of synthesized derivatives and their corresponding biological activities. nih.govucl.ac.uk These models use molecular descriptors to correlate the chemical structure of a compound with its efficacy and selectivity.

Molecular docking simulations can be used to predict the binding mode and affinity of this compound and its analogs to their biological targets. These in silico experiments can help prioritize which derivatives to synthesize and test, thereby streamlining the drug discovery pipeline. Machine learning algorithms can also be trained on existing data to predict the biological activity of novel benzamide derivatives with a high degree of accuracy.

Table 2: Key Parameters for Predictive Model Development

| Model Type | Input Data | Predicted Output | Application |

| QSAR | Molecular descriptors (e.g., logP, molecular weight) and biological activity data. | IC50 or EC50 values. | Prioritization of synthetic targets. |

| Molecular Docking | 3D structure of the target protein and ligand. | Binding affinity and orientation. | Understanding binding interactions. |

| Pharmacophore Modeling | A set of active compounds. | 3D arrangement of essential features for activity. | Virtual screening of compound libraries. |

Exploration of Novel Therapeutic Areas and Agrochemical Targets

The structural motifs present in this compound suggest its potential applicability across a range of therapeutic areas and as an agrochemical. The benzamide scaffold is a common feature in many approved drugs and agrochemicals. For instance, trifluoromethyl-containing benzamides have been investigated as anticoccidial agents. iucr.org

Future research should explore the activity of this compound against a diverse panel of biological targets. This could include screening against various cancer cell lines, testing for antimicrobial and antiviral activity, and evaluating its potential as an insecticide, herbicide, or fungicide. The unique electronic properties conferred by the trifluoromethoxy group may lead to novel interactions with biological targets.

In the context of agriculture, the trifluoromethylpyridine moiety, which shares some structural similarities, is a key component in many active agrochemical ingredients. semanticscholar.org This suggests that this compound could be investigated for similar applications.

Leveraging Integrated Computational and Experimental Approaches for Accelerated Discovery

The most efficient path to translating the potential of this compound into tangible applications lies in the integration of computational and experimental approaches. nih.govucl.ac.uk This synergistic strategy involves a continuous feedback loop between in silico modeling and wet lab validation.

The discovery pipeline would begin with computational screening and predictive modeling to identify promising derivatives. The top candidates would then be synthesized and subjected to in vitro and in vivo testing. The experimental results would, in turn, be used to refine and improve the computational models, leading to more accurate predictions in the next iteration. This iterative process can significantly reduce the time and cost associated with drug and pesticide discovery.

This integrated approach also extends to mechanistic studies, where computational methods like molecular dynamics simulations can complement experimental techniques to provide a dynamic picture of how the compound interacts with its target.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Chloro-5-(trifluoromethoxy)benzamide?

A common approach involves coupling substituted benzoic acids with amines using activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA. For example, 5-chloro-4-fluoro-2-hydroxybenzoic acid can be coupled with 4-(trifluoromethoxy)aniline under optimized conditions to yield structurally similar benzamides . Reaction monitoring via TLC or HPLC ensures progress and purity.

Q. Which analytical techniques are critical for characterizing this compound?

- X-ray crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement .

- HPLC and LC-MS/MS : Essential for purity assessment and metabolite identification. Fluopyram, a related benzamide fungicide, is quantified using LC-MS/MS with electrospray ionization, ensuring sensitivity at ppm levels .

- High-resolution mass spectrometry (HRMS) : Validates molecular formulas, as demonstrated for analogs like 5-chloro-4-fluoro-2-hydroxy-N-(4-(trifluoromethoxy)phenyl)benzamide .

Q. What is the hypothesized mechanism of action for benzamide derivatives like this compound?

Benzamides often target bacterial or fungal enzymes. For example, fluopicolide inhibits bacterial acetyl-CoA carboxylase (acps-pptase), disrupting lipid biosynthesis . Structure-activity relationships (SAR) suggest that the trifluoromethoxy group enhances binding affinity to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Orthogonal assays (e.g., enzyme inhibition vs. whole-cell assays) and structural analogs can clarify specificity. For instance, fluopyram’s bioactivity varies between fungal species due to differences in target enzyme isoforms; comparative genomic analysis of target enzymes (e.g., SDH complexes) may explain discrepancies .